1-[4-(iso-Pentylthio)phenyl]ethanol
Description
1-[4-(iso-Pentylthio)phenyl]ethanol is a secondary alcohol featuring a phenyl ring substituted with an iso-pentylthio group (-S-CH₂CH(CH₂CH₃)₂) at the para position.
Properties
IUPAC Name |
1-[4-(3-methylbutylsulfanyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOPVPUFSYBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(iso-Pentylthio)phenyl]ethanol typically involves the reaction of 4-bromothiophenol with iso-pentyl bromide in the presence of a base to form 4-(iso-pentylthio)phenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to yield 1-[4-(iso-Pentylthio)phenyl]ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(iso-Pentylthio)phenyl]ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 1-[4-(iso-Pentylthio)phenyl]ethanone.
Reduction: Formation of 1-[4-(iso-Pentylthio)phenyl]ethane.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-[4-(iso-Pentylthio)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(iso-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The iso-pentylthio group and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Predicted Water Solubility | Key Reactivity |
|---|---|---|---|---|
| 1-[4-(iso-Pentylthio)phenyl]ethanol | -S-iso-pentyl | ~224.3 | Low | Oxidation, esterification |
| 1-[4-(tert-Butylthio)phenyl]ethanol | -S-tert-butyl | ~210.3 | Very low | Similar to iso-pentyl analog |
| 1-[4-(Phenylthio)phenyl]ethanol | -S-phenyl | ~246.3 | Insoluble | Enhanced aromatic interactions |
Key Observations :
- Solubility : Thioether linkages generally decrease water solubility compared to oxygenated analogs (e.g., ethers) due to sulfur’s lower electronegativity .
Functional Group Variation: Ethanol vs. Ethanone
Table 2: Functional Group Impact
Key Observations :
- Reactivity: The ethanol group enables esterification or oxidation pathways, whereas ethanones participate in condensation reactions.
- Safety: Ethanols are generally less volatile than ketones but may require precautions against alcohol-specific hazards (e.g., flammability) .
Structural and Crystallographic Analysis
Biological Activity
1-[4-(iso-Pentylthio)phenyl]ethanol is a chemical compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. This compound's unique structure, featuring a phenolic backbone with an iso-pentylthio group, suggests potential biological activities that warrant detailed exploration. This article reviews the current understanding of the biological activity of 1-[4-(iso-Pentylthio)phenyl]ethanol, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 1-[4-(iso-Pentylthio)phenyl]ethanol
- Molecular Formula : C13H18OS
- Molecular Weight : 222.35 g/mol
The presence of the iso-pentylthio group enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and targets.
The biological activity of 1-[4-(iso-Pentylthio)phenyl]ethanol is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could bind to receptors, influencing signaling pathways related to inflammation, pain perception, or cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.
Antioxidant Properties
The antioxidant capacity of phenolic compounds is well-documented. Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity can be assessed using assays like DPPH and FRAP.
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in managing inflammatory conditions.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities of 1-[4-(iso-Pentylthio)phenyl]ethanol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
